![molecular formula C18H22N2O5 B4676005 N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that helps to maintain cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as obesity, type 2 diabetes, and cancer.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea activates AMPK by binding to the γ-subunit of the kinase, leading to conformational changes that facilitate phosphorylation of the α-subunit. This results in increased activity of AMPK, leading to downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
Activation of AMPK by N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to have a variety of biochemical and physiological effects. These include increased glucose uptake and fatty acid oxidation, decreased lipogenesis, and increased mitochondrial biogenesis. N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has several advantages for lab experiments, including its high potency and specificity for activating AMPK. However, N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has also been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. One area of interest is the development of more potent and specific AMPK activators that could be used as therapeutics for metabolic disorders and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor effects of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the potential off-target effects of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea and to develop strategies to mitigate these effects.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been extensively studied for its potential therapeutic applications. Research has shown that N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea can activate AMPK in various tissues and cell types, leading to improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has also been shown to have anti-tumor effects in certain cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-22-13-8-9-14(17(12-13)24-3)20-18(21)19-10-11-25-16-7-5-4-6-15(16)23-2/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHVKZITWHDKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCOC2=CC=CC=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.